Cas no 37841-10-4 ((2R)-2-amino-4-(propan-2-ylsulfanyl)butanoic acid)

(2R)-2-amino-4-(propan-2-ylsulfanyl)butanoic acid is a chiral non-proteinogenic amino acid featuring an isopropylthio side chain. Its stereospecific (R)-configuration makes it valuable in asymmetric synthesis and pharmaceutical research, particularly in the development of enzyme inhibitors and peptidomimetics. The thioether moiety enhances lipophilicity, improving membrane permeability and bioavailability in drug design. This compound serves as a versatile intermediate for modifying peptide backbones or introducing sulfur-based functional groups. Its stability under physiological conditions and compatibility with standard coupling reagents facilitate its use in solid-phase peptide synthesis. The isopropylthio group also offers potential for further derivatization, expanding its utility in medicinal chemistry and biochemical studies.
(2R)-2-amino-4-(propan-2-ylsulfanyl)butanoic acid structure
37841-10-4 structure
Product Name:(2R)-2-amino-4-(propan-2-ylsulfanyl)butanoic acid
CAS No:37841-10-4
MF:C7H15NO2S
MW:177.2645008564
CID:5928905
PubChem ID:165791829
Update Time:2025-06-10

(2R)-2-amino-4-(propan-2-ylsulfanyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-amino-4-(propan-2-ylsulfanyl)butanoic acid
    • EN300-1299637
    • 37841-10-4
    • Inchi: 1S/C7H15NO2S/c1-5(2)11-4-3-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1
    • InChI Key: SBWCYBXCDWRCTJ-ZCFIWIBFSA-N
    • SMILES: S(C(C)C)CC[C@H](C(=O)O)N

Computed Properties

  • Exact Mass: 177.08234989g/mol
  • Monoisotopic Mass: 177.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 88.6Ų

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Additional information on (2R)-2-amino-4-(propan-2-ylsulfanyl)butanoic acid

Introduction to (2R)-2-amino-4-(propan-2-ylsulfanyl)butanoic Acid (CAS No. 37841-10-4)

(2R)-2-amino-4-(propan-2-ylsulfanyl)butanoic acid (CAS No. 37841-10-4) is a chiral amino acid with significant biological and pharmaceutical relevance. This compound, also known as S-methyl-L-cysteine, is a derivative of cysteine, characterized by the presence of a sulfur-containing side chain and an isopropyl group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The chiral nature of (2R)-2-amino-4-(propan-2-ylsulfanyl)butanoic acid is crucial for its biological activity, as many biological processes are highly stereospecific. The R configuration at the second carbon atom ensures that the molecule can interact effectively with specific enzymes and receptors, making it a key component in the development of targeted therapeutics.

Recent research has highlighted the potential applications of (2R)-2-amino-4-(propan-2-ylsulfanyl)butanoic acid in various fields. In pharmaceutical research, this compound has been investigated for its role in the synthesis of antibiotics, antiviral agents, and anti-inflammatory drugs. Its sulfur-containing side chain provides unique chemical properties that can enhance the efficacy and selectivity of these compounds.

In the context of drug delivery systems, (2R)-2-amino-4-(propan-2-ylsulfanyl)butanoic acid has been explored as a carrier molecule for targeted drug delivery. The sulfur moiety can be modified to enhance solubility and stability, making it suitable for encapsulation in nanoparticles or liposomes. This approach has shown promise in improving the therapeutic index of various drugs, particularly those with poor bioavailability.

Furthermore, (2R)-2-amino-4-(propan-2-ylsulfanyl)butanoic acid has been studied for its potential in neurological disorders. Research suggests that this compound may have neuroprotective properties, potentially due to its ability to modulate oxidative stress and inflammation. These findings have led to increased interest in exploring its use as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its pharmaceutical applications, (2R)-2-amino-4-(propan-2-ylsulfanyl)butanoic acid has also been investigated for its role in agricultural chemistry. The compound has shown promise as a natural plant growth regulator, enhancing crop yield and resistance to environmental stresses. Its biodegradability and low toxicity make it an attractive alternative to synthetic chemicals commonly used in agriculture.

The synthesis of (2R)-2-amino-4-(propan-2-ylsulfanyl)butanoic acid involves several steps, including the protection of functional groups, stereoselective addition reactions, and deprotection. Recent advancements in synthetic methods have focused on developing more efficient and environmentally friendly processes. For example, the use of enzymatic catalysis has been explored to achieve high enantiomeric purity with minimal by-products.

In conclusion, (2R)-2-amino-4-(propan-2-ylsulfanyl)butanoic acid (CAS No. 37841-10-4) is a versatile compound with a wide range of applications in pharmaceuticals, drug delivery systems, neurological disorders, and agricultural chemistry. Its unique chemical structure and chiral nature make it an important molecule for ongoing research and development efforts aimed at improving human health and environmental sustainability.

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